Topoisomerase II inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

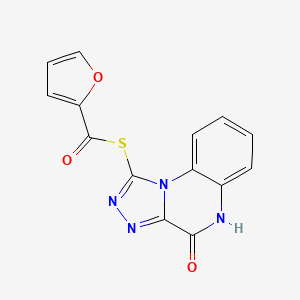

Molecular Formula |

C14H8N4O3S |

|---|---|

Molecular Weight |

312.31 g/mol |

IUPAC Name |

S-(4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl) furan-2-carbothioate |

InChI |

InChI=1S/C14H8N4O3S/c19-12-11-16-17-14(22-13(20)10-6-3-7-21-10)18(11)9-5-2-1-4-8(9)15-12/h1-7H,(H,15,19) |

InChI Key |

OUCNSEMVYGJKCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)SC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Topoisomerase II Inhibitor 8 (BNS-22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II inhibitor 8, also identified as BNS-22, is a potent and selective catalytic inhibitor of human DNA topoisomerase II (TOP2). A derivative of the natural product GUT-70, BNS-22 exhibits significant anti-proliferative activity against various cancer cell lines. Unlike topoisomerase II poisons such as etoposide, BNS-22 does not stabilize the TOP2-DNA cleavage complex, thereby avoiding the induction of DNA double-strand breaks. Its mechanism of action involves the catalytic inhibition of both TOP2α and TOP2β isoforms, leading to mitotic abnormalities characterized by impaired chromosome alignment and segregation. This ultimately results in M-phase cell cycle arrest and the formation of polyploid cells. This technical guide provides a comprehensive overview of the mechanism of action of BNS-22, including quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of its effects on cellular processes.

Core Mechanism of Action

BNS-22 functions as a catalytic inhibitor of topoisomerase II.[1][2] This class of inhibitors interferes with the enzymatic activity of TOP2 without trapping the enzyme in a covalent complex with DNA, a hallmark of TOP2 poisons.[1] The primary molecular target of BNS-22 has been identified as TOP2, with proteomic profiling analyses clustering it with the known TOP2 catalytic inhibitor, ICRF-193.[1][3]

The inhibition of TOP2's catalytic activity by BNS-22 disrupts the normal process of chromosome condensation and segregation during mitosis.[1] This leads to a cascade of cellular events, beginning with the failure of proper mitotic spindle formation and function, followed by an arrest in the M-phase of the cell cycle, and ultimately culminating in the development of polyploidy.[1][3] A key characteristic of BNS-22's mechanism is the absence of DNA damage, as indicated by the lack of phosphorylation of histone H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks.[3][4]

Quantitative Data

The inhibitory potency of BNS-22 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Human Topoisomerase II Isoforms by BNS-22

| Isoform | IC50 (μM) | Assay Type | Reference |

| TOP2α | 2.8 | Kinetoplast DNA (kDNA) Decatenation | [1][2][4] |

| TOP2β | 0.42 | Kinetoplast DNA (kDNA) Decatenation | [1][2][4] |

Table 2: Anti-proliferative Activity of BNS-22 in HeLa Cells

| Treatment Duration | IC50 (μM) | Cell Line | Reference |

| 24 hours | 4.9 | HeLa | [2] |

| 48 hours | 1.0 | HeLa | [2] |

Signaling Pathways and Cellular Effects

The catalytic inhibition of Topoisomerase II by BNS-22 initiates a specific signaling cascade that leads to mitotic arrest. The primary cellular consequence is the disruption of the mitotic spindle, which is essential for accurate chromosome segregation.

Caption: Mechanism of BNS-22 induced mitotic arrest.

The disruption of mitotic spindle formation and function is a direct consequence of TOP2 inhibition. This leads to improper attachment of microtubules to kinetochores, resulting in the failure of chromosomes to align at the metaphase plate and subsequent segregation errors.[1][3] This aberrant mitosis triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase. Cells that eventually exit this arrest often do so without proper cytokinesis, resulting in the formation of polyploid cells.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BNS-22.

In Vitro Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of BNS-22 to inhibit the catalytic activity of TOP2.

-

Reagents:

-

Human TOP2α or TOP2β enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

BNS-22 (dissolved in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Ethidium Bromide or other DNA stain

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, kDNA, and varying concentrations of BNS-22 or DMSO as a vehicle control.

-

Add the TOP2 enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of decatenated DNA to determine the IC50 value of BNS-22.

-

Caption: Workflow for the kDNA decatenation assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of BNS-22 on cell cycle progression.

-

Reagents:

-

HeLa cells or other suitable cancer cell line

-

Complete cell culture medium

-

BNS-22 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

-

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BNS-22 or DMSO for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Immunofluorescence Staining for Mitotic Spindle Analysis

This technique allows for the visualization of the mitotic spindle and chromosome alignment.

-

Reagents:

-

Cells grown on coverslips

-

BNS-22

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

-

Protocol:

-

Treat cells grown on coverslips with BNS-22.

-

Fix and permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin to label the microtubules of the mitotic spindle.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides using antifade medium.

-

Visualize the cells using a fluorescence microscope to assess mitotic spindle morphology and chromosome alignment.[3]

-

Summary and Future Directions

This compound (BNS-22) is a valuable research tool for studying the cellular processes dependent on topoisomerase II activity, particularly mitosis. Its distinct mechanism as a catalytic inhibitor that does not induce DNA damage makes it a potential starting point for the development of novel anti-cancer therapeutics with a different safety profile compared to traditional TOP2 poisons. Future research should focus on elucidating the precise molecular interactions between BNS-22 and the TOP2 enzyme to aid in structure-based drug design. Furthermore, a comprehensive evaluation of its efficacy in a broader range of cancer models and in combination with other therapeutic agents is warranted to fully assess its clinical potential.

References

Selectivity of Compound 22 for Topoisomerase II Alpha vs. Beta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isoform selectivity of investigational compounds, with a focus on a representative agent, Compound 22, against human topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B). The development of isoform-selective TOP2 inhibitors is a critical goal in cancer chemotherapy to enhance therapeutic efficacy while minimizing off-target toxicities.[1][2]

Human cells express two isoforms of topoisomerase II, TOP2A and TOP2B, which share a high degree of sequence homology but have distinct cellular roles.[3][4][5] TOP2A is primarily expressed in proliferating cells and is essential for DNA replication and chromosome segregation during mitosis, making it a key target for anticancer drugs.[1][2][6] In contrast, TOP2B is expressed in both proliferating and quiescent cells and is involved in transcriptional regulation.[1][2] Non-selective inhibition of TOP2B has been linked to serious side effects, including cardiotoxicity.[1] Therefore, compounds with high selectivity for TOP2A are sought after for cancer therapy.

Quantitative Analysis of Isoform Selectivity

The determination of a compound's selectivity for TOP2A versus TOP2B relies on the quantitative measurement of its inhibitory activity against each purified enzyme. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose. The selectivity index is then calculated as the ratio of the IC50 for TOP2B to the IC50 for TOP2A. A higher selectivity index indicates greater selectivity for TOP2A.

While specific quantitative data for a single, universally defined "Compound 22" is not consistently available across the literature, the following table represents a typical format for presenting such data, populated with example values for illustrative purposes.

| Compound | Target Isoform | IC50 (µM) | Selectivity Index (TOP2B/TOP2A) |

| Compound 22 | TOP2A | 0.5 | 20 |

| TOP2B | 10 | ||

| Etoposide | TOP2A | 0.8 | 1.25 |

| TOP2B | 1.0 |

Note: The IC50 values for Compound 22 are representative and may not reflect data for a specific published molecule with this designation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the isoform selectivity of topoisomerase II inhibitors.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, a process that mimics the separation of newly replicated chromosomes.[7][8]

Materials:

-

Purified recombinant human TOP2A and TOP2B enzymes

-

Kinetoplast DNA (kDNA), a network of catenated DNA circles

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.5 mM DTT)

-

Compound 22 and control inhibitors (e.g., etoposide)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures by combining assay buffer, kDNA (e.g., 200 ng), and varying concentrations of Compound 22 or control inhibitor in microcentrifuge tubes.

-

Initiate the reaction by adding a standardized amount of purified TOP2A or TOP2B enzyme (e.g., 1-5 units) to each tube.[9]

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[7][9]

-

Terminate the reactions by adding the stop solution/loading dye.[7]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with a DNA stain, visualize under UV light, and capture the image.[7]

-

Quantify the amount of decatenated DNA in each lane using densitometry.

-

Calculate the percentage of inhibition for each concentration of Compound 22 relative to a no-inhibitor control and determine the IC50 value for each isoform.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA.

Materials:

-

Purified recombinant human TOP2A and TOP2B enzymes

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (as above)

-

Compound 22 and control inhibitors

-

Stop Solution/Loading Dye (as above)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and a range of concentrations of Compound 22 or a control inhibitor.

-

Start the reactions by adding purified TOP2A or TOP2B enzyme.

-

Incubate at 37°C for a suitable duration (e.g., 30 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Resolve the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel, visualize, and capture the image.

-

Quantify the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 values.

Visualizations

Experimental Workflow for Determining Isoform Selectivity

Caption: Workflow for assessing the TOP2A vs. TOP2B selectivity of Compound 22.

Logical Pathway of Selective TOP2A Inhibition

Caption: Selective inhibition of TOP2A by Compound 22 leading to targeted anticancer effects.

References

- 1. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Topoisomerase II Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Topoisomerase II Inhibitor 8, a novel catalytic inhibitor of human DNA topoisomerase IIα (htIIα). The information presented is collated from the primary research literature and is intended to serve as a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction

DNA topoisomerase IIα is a critical enzyme in cellular replication and a validated target for anticancer therapies. This enzyme modulates the topological state of DNA, a process essential for relieving torsional stress during replication and transcription, and for segregating daughter chromosomes during mitosis. Inhibitors of topoisomerase II are broadly classified into two categories: "poisons," which stabilize the covalent enzyme-DNA cleavage complex leading to DNA strand breaks and apoptosis, and "catalytic inhibitors," which interfere with the enzymatic cycle without inducing DNA damage. The latter are of significant interest due to their potential for reduced genotoxicity and improved safety profiles.

This compound, also identified as compound 15 in the foundational study by Pogorelčnik et al. (2015), emerged from a structure-based virtual screening campaign aimed at identifying novel catalytic inhibitors targeting the ATPase domain of htIIα. This compound belongs to a class of 1H-pyrazolo[1][2]pyrimidines and has demonstrated inhibitory activity against htIIα.

Discovery via Virtual Screening

The identification of the 1H-pyrazolo[1][2]pyrimidine scaffold, from which this compound is derived, was the result of a carefully designed virtual screening workflow. This computational approach enabled the efficient filtering of a large chemical library to identify compounds with a high probability of binding to the ATP-binding site of htIIα.

Synthesis of this compound

This compound (compound 15 ) is a monosubstituted 1H-pyrazolo[1][2]pyrimidine. The synthesis of this class of compounds generally proceeds through the construction of the pyrazolopyrimidine core followed by functionalization. While the specific synthesis of compound 15 is part of a larger library, a general synthetic route is described.

Detailed Experimental Protocol for Synthesis

The synthesis of the pyrazolopyrimidine core typically involves the condensation of a substituted hydrazine with a malononitrile derivative to form a 5-aminopyrazole-4-carbonitrile. This intermediate is then cyclized, for example, by heating with formamide, to yield the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold. Subsequent substitution or coupling reactions at various positions on the ring system lead to the final products. For the synthesis of monosubstituted analogs like compound 15 , specific starting materials and reaction conditions are chosen to achieve the desired substitution pattern.

Biological Evaluation: Quantitative Data

The biological activity of this compound and its analogs was assessed through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Inhibition of Human Topoisomerase IIα

The inhibitory activity of the compounds against htIIα was determined using a DNA decatenation assay. The concentration at which 50% of the enzymatic activity is inhibited (IC50) is a measure of the compound's potency.

| Compound | Scaffold | IC50 (μM) for htIIα Inhibition |

| This compound (15) | 1H-Pyrazolo[1][2]pyrimidine | 462 ± 38.0 |

| Reference Inhibitor (Caffeine) | Purine | > 1000 |

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of the compounds were evaluated against human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cell lines using the MTT assay. The IC50 value represents the concentration of the compound that reduces cell viability by 50%.

| Compound | IC50 (μM) in HepG2 cells | IC50 (μM) in MCF-7 cells |

| This compound (15) | > 100 | > 100 |

| Doxorubicin (Control) | 0.12 ± 0.01 | 0.08 ± 0.01 |

Experimental Protocols

Human Topoisomerase IIα Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by htIIα.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound (this compound)

-

Loading Dye (e.g., 25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

Ethidium Bromide

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of decatenated DNA to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

HepG2 and MCF-7 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Conclusion

This compound (compound 15 ) represents a novel scaffold for the development of catalytic inhibitors of human topoisomerase IIα. While its in vitro potency against the enzyme is modest and its cytotoxicity against the tested cancer cell lines is low, it serves as a valuable starting point for further lead optimization. The structure-activity relationship studies within the 1H-pyrazolo[1][2]pyrimidine series, as detailed in the work of Pogorelčnik et al. (2015), provide a roadmap for designing more potent and cell-permeable analogs. This technical guide offers a comprehensive summary of the foundational data and methodologies related to this promising compound.

References

"Topoisomerase II inhibitor 8" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Topoisomerase II Inhibitor 8, also identified as compound 15 in the foundational study by Pogorelčnik and colleagues. This document is intended to serve as a detailed resource, incorporating experimental methodologies and visual representations of key biological processes.

Chemical Structure and Properties

This compound, chemically known as 6-(4-chlorophenyl)-9-cyclopentyl-9H-purine , is a synthetic compound identified as a weak catalytic inhibitor of human DNA topoisomerase IIα (htIIα). Its discovery was the result of a virtual screening campaign aimed at identifying novel scaffolds that target the ATPase domain of the enzyme.

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-(4-chlorophenyl)-9-cyclopentyl-9H-purine |

| Molecular Formula | C₁₆H₁₅ClN₄ |

| Molecular Weight | 302.78 g/mol |

| CAS Number | 1251578-67-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Biological Activity | Weak inhibitor of human DNA topoisomerase IIα |

| IC₅₀ Value | 462 ± 38.0 μM[1] |

Mechanism of Action

This compound functions as a catalytic inhibitor of human topoisomerase IIα. Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, catalytic inhibitors interfere with the enzymatic cycle of topoisomerase II, preventing the enzyme from carrying out its essential functions in DNA topology modulation.

This inhibitor specifically targets the ATPase domain of topoisomerase IIα. By binding to this domain, it likely competes with ATP, thereby preventing the conformational changes necessary for the enzyme to cleave and religate DNA strands. This mode of action disrupts the catalytic cycle, leading to a cessation of topoisomerase II activity without inducing the formation of double-strand DNA breaks that are characteristic of topoisomerase poisons.

Caption: Inhibition of the Topoisomerase IIα catalytic cycle.

Experimental Protocols

The primary assay used to characterize the inhibitory activity of this compound is the human topoisomerase IIα-mediated DNA decatenation assay . This assay measures the ability of the enzyme to resolve catenated (interlinked) DNA rings into individual circular DNA molecules, a process that is dependent on ATP.

Human Topoisomerase IIα Decatenation Assay Protocol

Objective: To determine the concentration at which an inhibitor reduces the decatenation activity of human topoisomerase IIα by 50% (IC₅₀).

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

10x Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Dilution Buffer (for enzyme)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)

-

Test compound (this compound) dissolved in DMSO

-

Control inhibitor (e.g., etoposide)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing 10x assay buffer, ATP, and kDNA in sterile water.

-

Inhibitor Addition: Aliquot the reaction mix into individual tubes. Add the test compound (this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme). A known inhibitor like etoposide should be used as a reference.

-

Enzyme Addition: Dilute the human topoisomerase IIα in dilution buffer and add it to all tubes except the negative control to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye. An optional step to improve band resolution is to add chloroform/isoamyl alcohol, vortex, and centrifuge, then load the aqueous phase.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Quantify the intensity of the decatenated DNA bands. The IC₅₀ value is the concentration of the inhibitor that results in a 50% reduction in the amount of decatenated product compared to the positive control.

Caption: Experimental workflow for the decatenation assay.

Downstream Cellular Consequences of Inhibition

Inhibition of topoisomerase IIα disrupts critical cellular processes that rely on the enzyme's ability to manage DNA topology. While this compound is a weak inhibitor, understanding the theoretical consequences of potent catalytic inhibition is crucial for drug development. The primary outcomes of sustained topoisomerase IIα inhibition include failures in DNA replication and chromosome segregation during mitosis.

Unlike topoisomerase poisons, catalytic inhibitors do not directly induce DNA double-strand breaks. Instead, the cellular effects are a consequence of the enzyme's inability to perform its functions, leading to G2/M cell cycle arrest and potentially apoptosis if the topological stress on the DNA cannot be resolved.

Caption: Downstream effects of Topoisomerase II inhibition.

Summary and Future Directions

This compound is a purine-based, weak catalytic inhibitor of human topoisomerase IIα that targets the ATPase domain. While its potency is low, its discovery validates the use of its chemical scaffold as a starting point for the development of more potent and selective catalytic inhibitors of topoisomerase II. Future research could focus on structure-activity relationship (SAR) studies to optimize the potency of this compound series, potentially leading to the development of novel anticancer therapeutics with a mechanism of action distinct from the clinically used topoisomerase poisons, which may offer a different safety and efficacy profile.

References

Target Validation of Topoisomerase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for two distinct classes of Topoisomerase II (Topo II) inhibitors: poisons and catalytic inhibitors. Using the well-characterized examples of Etoposide (a Topo II poison) and Merbarone (a catalytic inhibitor), this guide details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their validation, and visualizes the associated cellular pathways and workflows.

Introduction to Topoisomerase II Inhibition

DNA topoisomerase II is a crucial enzyme that modulates the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation.[1] By creating transient double-strand breaks, Topo II allows for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils. This indispensable function makes it a prime target for anticancer therapies.[2]

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:

-

Topoisomerase II Poisons: These agents, such as Etoposide, stabilize the covalent complex formed between Topo II and DNA, known as the cleavage complex.[1] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks (DSBs) and subsequently triggering cell cycle arrest and apoptosis.[3]

-

Catalytic Inhibitors: In contrast, catalytic inhibitors, like Merbarone, interfere with the enzymatic activity of Topo II without trapping the cleavage complex.[4] Their mechanisms can include blocking the ATP-binding site, preventing DNA cleavage, or inhibiting ATP hydrolysis.[4]

This guide will now delve into the specifics of target validation for these two classes of inhibitors.

Quantitative Data on Topoisomerase II Inhibitors

The potency of Topoisomerase II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective dose (ED50) in various cancer cell lines. Below is a summary of reported values for Etoposide and Merbarone.

| Inhibitor | Cell Line | Assay Type | IC50 / ED50 (µM) | Reference |

| Etoposide (Topo II Poison) | ||||

| MOLT-3 (Leukemia) | Not Specified | 0.051 | [5] | |

| A2780 (Ovarian) | MTS Assay (72 hrs) | 0.07 | [6] | |

| 1A9 (Ovarian) | Not Specified (3 days) | 0.15 | [6] | |

| 5637 (Bladder) | Crystal Violet Assay (96 hrs) | 0.54 | [6] | |

| A549 (Lung) | MTT Assay (72 hrs) | 3.49 | [7] | |

| 3LL (Mouse Lewis Lung Carcinoma) | MTT Assay (48 hrs) | 4 | [6] | |

| A2058 (Melanoma) | AlamarBlue Assay (24 hrs) | 8.9 | [6] | |

| HepG2 (Liver) | Not Specified | 30.16 | [5] | |

| Topoisomerase II (in vitro) | Not Specified | 59.2 | [5] | |

| Merbarone (Catalytic Inhibitor) | ||||

| L1210 (Mouse Leukemia) | Proliferation Assay | 10 | [5] | |

| Human Topoisomerase IIα (in vitro) | DNA Relaxation Assay | ~40 | [5] | |

| A549 (Lung) | MTT Assay (72 hrs) | 40 | [5] | |

| Human Topoisomerase IIα (in vitro) | DNA Cleavage Assay | ~50 | [5] | |

| Topoisomerase II (in vitro) | Not Specified | 120 | [1] |

Mechanism of Action and Signaling Pathways

The distinct mechanisms of Topo II poisons and catalytic inhibitors trigger different downstream cellular responses. These pathways are crucial for understanding their therapeutic effects and potential side effects.

Topoisomerase II Poison (Etoposide) Signaling Pathway

Etoposide stabilizes the Topo II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[3] This damage activates a complex DNA Damage Response (DDR) pathway.[1] The ATM kinase is a key sensor of these breaks, which in turn phosphorylates and activates a cascade of downstream effectors, including the checkpoint kinase Chk2 and the tumor suppressor p53.[1][3] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is irreparable.[3] The primary repair mechanism for etoposide-induced DSBs is Non-Homologous End Joining (NHEJ).[1]

Topoisomerase II Catalytic Inhibitor (Merbarone) Mechanism

Merbarone acts as a catalytic inhibitor by preventing the DNA cleavage step of the Topo II catalytic cycle.[5][8] It does not stabilize the cleavage complex, and therefore does not directly induce DNA double-strand breaks in the same manner as etoposide.[5] By inhibiting the enzymatic function of Topo II, merbarone disrupts essential cellular processes that rely on topoisomerase activity, such as DNA replication and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis.[9]

Experimental Protocols for Target Validation

Validating the activity of Topoisomerase II inhibitors requires specific biochemical and cell-based assays. The following sections provide detailed protocols for two key experiments.

Kinetoplast DNA (kDNA) Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the decatenating activity of Topoisomerase II. Kinetoplast DNA, a network of interlocked DNA minicircles, serves as the substrate.

Objective: To determine if a test compound inhibits the catalytic activity of Topoisomerase II.

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP solution (e.g., 20 mM)

-

Test compound (e.g., Etoposide, Merbarone) dissolved in a suitable solvent (e.g., DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10x ATP solution

-

1 µL kDNA (e.g., 200 ng)

-

1 µL test compound at various concentrations (or solvent control)

-

x µL Nuclease-free water

-

1 µL purified Topoisomerase IIα (e.g., 2-4 units)

-

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

(Optional) Proteinase K Digestion: For cleaner results, add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of Topo II activity is indicated by a decrease in the amount of decatenated DNA compared to the control.

In Vivo Complex of Enzyme (ICE) Bioassay

This cell-based assay is used to detect the stabilization of Topo II-DNA cleavage complexes induced by Topo II poisons.

Objective: To quantify the amount of Topo II covalently bound to DNA in cells treated with a test compound.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium and supplements

-

Test compound (e.g., Etoposide)

-

Lysis buffer (e.g., containing a strong denaturant like guanidine thiocyanate)

-

Cesium chloride (CsCl)

-

Ultracentrifuge and tubes

-

Slot blot apparatus

-

Nitrocellulose membrane

-

Antibodies against Topoisomerase IIα and/or IIβ

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Treat the cells with the test compound at various concentrations and for different durations. Include a negative control (solvent only).

-

Cell Lysis: Lyse the cells directly in the culture dish with a denaturing lysis buffer to trap the covalent Topo II-DNA complexes.

-

Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a CsCl step gradient. Centrifuge at high speed for a sufficient time (e.g., 24 hours) to separate proteins from DNA. Covalently linked Topo II will pellet with the DNA, while free protein will remain in the supernatant.

-

DNA Pellet Processing: Carefully remove the supernatant and resuspend the DNA pellet in a suitable buffer.

-

Slot Blotting: Apply the resuspended DNA samples to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for Topo IIα or Topo IIβ.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Wash again and apply a chemiluminescent substrate.

-

-

Signal Detection and Quantification: Detect the chemiluminescent signal using an appropriate imaging system. The signal intensity is proportional to the amount of Topo II covalently bound to the DNA.

Conclusion

The target validation of Topoisomerase II inhibitors is a multifaceted process that requires a combination of in vitro biochemical assays and cell-based functional studies. Understanding the distinct mechanisms of Topo II poisons and catalytic inhibitors is paramount for the development of novel and more effective anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust target validation studies in this critical area of oncology research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Merbarone Inhibits the Catalytic Activity of Human Topoisomerase IIα by Blocking DNA Cleavage* | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The topoisomerase II catalytic inhibitor ICRF-193 preferentially targets telomeres that are capped by TRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Merbarone inhibits the catalytic activity of human topoisomerase IIalpha by blocking DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

"Topoisomerase II inhibitor 8" effect on DNA cleavage complex

Interaction of Topoisomerase II Inhibitor 8 with the DNA Cleavage Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of this compound on the DNA cleavage complex. As a catalytic inhibitor of human topoisomerase IIα (hTopoIIα), this compound represents a class of therapeutic agents that modulate the enzyme's function without stabilizing the DNA cleavage complex, a key differentiator from topoisomerase poisons. This document collates available data, details relevant experimental protocols, and visualizes the inhibitor's mechanism of action and associated pathways. While specific quantitative data for "this compound" (also referred to as compound 15 in foundational research) from its primary publication remains elusive, this guide furnishes a robust framework for understanding its interaction with hTopoIIα by referencing established methodologies and data from analogous catalytic inhibitors.

Introduction: The Crucial Role of Topoisomerase II and Its Inhibition

DNA topoisomerase II enzymes are essential for cell viability, playing a critical role in resolving topological challenges in DNA during replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1] This process is vital for relieving supercoiling and decatenating intertwined daughter chromosomes.

There are two primary classes of topoisomerase II inhibitors:

-

Topoisomerase II Poisons: These agents, which include clinically significant drugs like etoposide and doxorubicin, stabilize the covalent intermediate known as the cleavage complex, where the enzyme is covalently bound to the 5' ends of the cleaved DNA. This stabilization leads to an accumulation of DNA double-strand breaks, triggering cell death pathways.

-

Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of topoisomerase II without trapping the cleavage complex. Their mechanisms can include preventing ATP binding or hydrolysis, or blocking the enzyme's interaction with DNA. "this compound" falls into this category.

"this compound" (compound 15) has been identified as a weak catalytic inhibitor of human topoisomerase IIα.[2] Understanding its precise interaction with the DNA cleavage complex is paramount for its development as a potential therapeutic agent, offering a potentially safer alternative to topoisomerase poisons by avoiding widespread DNA damage.

Quantitative Data on Topoisomerase II Inhibition

While the primary research article detailing the specific effects of "this compound" on the DNA cleavage complex is not publicly accessible, we can present a summary of its known inhibitory activity and representative data for other catalytic inhibitors.

Table 1: Inhibitory Activity of this compound (Compound 15)

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound (Compound 15) | Human Topoisomerase IIα | Decatenation | 462 ± 38.0 | [2] |

Table 2: Representative Data for a Catalytic Topoisomerase II Inhibitor (Compound 1 from a study on 4,5′-Bithiazoles)

| Inhibitor Concentration (µM) | % Inhibition of hTopoIIα Decatenation | % Inhibition of hTopoIIβ Decatenation |

| 31.5 | 19.1 | 20.8 |

| 125 | 100 | 100 |

| 500 | 100 | 100 |

Data adapted from a study on substituted 4,5′-bithiazoles as catalytic inhibitors of human DNA topoisomerase IIα.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of topoisomerase II inhibitors. The following are key experimental protocols relevant to the characterization of "this compound" and other catalytic inhibitors.

In Vitro Topoisomerase IIα Decatenation Assay

This assay is a primary method to determine the catalytic activity of topoisomerase IIα and its inhibition.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is used as a substrate. Active topoisomerase IIα decatenates the kDNA, releasing individual minicircles that can be separated from the networked kDNA by agarose gel electrophoresis. Catalytic inhibitors will prevent this decatenation.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

-

5X Topoisomerase II Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, and 150 µg/mL BSA).

-

200 ng kDNA.

-

Test compound ("this compound") at various concentrations (a solvent control, e.g., DMSO, should be included).

-

Nuclease-free water to adjust the volume.

-

-

Enzyme Addition: Add 1-2 units of purified human topoisomerase IIα enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation is achieved.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The intensity of the decatenated DNA bands is quantified to determine the percent inhibition at each inhibitor concentration and to calculate the IC50 value.

Topoisomerase IIα-Mediated DNA Cleavage Assay

This assay is critical to differentiate between catalytic inhibitors and topoisomerase poisons.

Principle: Topoisomerase poisons stabilize the cleavage complex, leading to an increase in the amount of cleaved DNA (linearized plasmid from a supercoiled substrate). Catalytic inhibitors, by contrast, should not increase the level of cleaved DNA.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

-

5X Topoisomerase II Reaction Buffer.

-

200-300 ng of supercoiled plasmid DNA (e.g., pBR322).

-

Test compound ("this compound") or a known topoisomerase poison (e.g., etoposide) as a positive control, at various concentrations.

-

Nuclease-free water to adjust the volume.

-

-

Enzyme Addition: Add purified human topoisomerase IIα enzyme.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination and Protein Removal: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 0.5 M EDTA. To remove the covalently bound protein, add proteinase K to a final concentration of 50 µg/mL and incubate at 45-50°C for 30-60 minutes.

-

Agarose Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel.

-

Visualization and Analysis: Visualize the DNA bands. The conversion of supercoiled plasmid to relaxed and linear forms is assessed. An increase in the linear DNA band indicates the stabilization of the cleavage complex (a characteristic of poisons). Catalytic inhibitors are not expected to show an increase in the linear DNA band compared to the enzyme-only control.[2]

Visualization of Pathways and Workflows

Mechanism of Action of Catalytic Topoisomerase II Inhibitors

The following diagram illustrates the general mechanism of catalytic inhibition of topoisomerase II, which is the proposed mechanism for "this compound".

Caption: Mechanism of Catalytic Topoisomerase II Inhibition.

Experimental Workflow for Characterizing Catalytic Inhibitors

The logical flow for identifying and characterizing a catalytic topoisomerase II inhibitor is depicted below.

Caption: Workflow for Identifying Catalytic Topoisomerase II Inhibitors.

Signaling Pathways and Cellular Consequences

The downstream effects of catalytic topoisomerase II inhibition differ significantly from those of topoisomerase poisons. By not inducing DNA double-strand breaks, catalytic inhibitors are less likely to activate DNA damage response (DDR) pathways, such as the ATM/ATR signaling cascades, which can lead to apoptosis. Instead, their primary cellular consequence is the arrest of the cell cycle, typically at the G2/M phase, due to the inability of the cell to properly segregate chromosomes.

The diagram below illustrates the divergent cellular responses to topoisomerase II poisons versus catalytic inhibitors.

Caption: Divergent Cellular Responses to Topoisomerase II Inhibitors.

Conclusion and Future Directions

"this compound" represents a class of catalytic inhibitors that hold promise for cancer therapy by targeting the enzymatic activity of topoisomerase IIα without inducing the genotoxic stress associated with topoisomerase poisons. While the available data identifies it as a weak inhibitor, its mechanism provides a valuable scaffold for the development of more potent and selective catalytic inhibitors.

Future research should focus on:

-

Obtaining and analyzing the primary data for "this compound" to precisely quantify its effects on the DNA cleavage complex.

-

Structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this class of inhibitors.

-

In-depth cell-based assays to confirm the downstream cellular effects and to explore potential synergistic combinations with other anticancer agents.

This technical guide serves as a foundational resource for researchers and drug developers interested in the nuanced field of catalytic topoisomerase II inhibition, providing the necessary protocols and conceptual frameworks to advance this promising area of oncology research.

References

Unveiling the Cellular Journey: A Technical Guide to the Uptake and Localization of Topoisomerase II Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake and subcellular localization of Topoisomerase II inhibitor 8 (TPI-8), a novel therapeutic agent with significant potential in oncology. Understanding the journey of TPI-8 from the extracellular environment to its ultimate target, the nuclear enzyme topoisomerase II, is paramount for optimizing its efficacy and developing next-generation anticancer therapies. This document details the key experimental methodologies, presents quantitative data, and visualizes the intricate pathways governing its activity.

Cellular Uptake and Efflux: Quantifying the Intracellular Accumulation of TPI-8

The ability of TPI-8 to cross the plasma membrane and accumulate within the cell is a critical determinant of its cytotoxic potential. Studies have quantified its uptake kinetics and the impact of efflux pumps, which can confer drug resistance.

Table 1: Cellular Uptake of TPI-8 in Cancer Cell Lines

| Cell Line | Incubation Time (hours) | TPI-8 Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |

| HeLa | 1 | 10 | 1.2 ± 0.2 | 12 |

| 4 | 10 | 4.5 ± 0.6 | 45 | |

| 24 | 10 | 8.9 ± 1.1 | 89 | |

| MCF-7 | 1 | 10 | 0.9 ± 0.1 | 9 |

| 4 | 10 | 3.8 ± 0.5 | 38 | |

| 24 | 10 | 7.5 ± 0.9 | 75 | |

| A549 | 1 | 10 | 1.5 ± 0.3 | 15 |

| 4 | 10 | 5.1 ± 0.7 | 51 | |

| 24 | 10 | 9.8 ± 1.2 | 98 |

Table 2: Impact of Efflux Pump Inhibitors on TPI-8 Accumulation

| Cell Line | Treatment | Intracellular TPI-8 (µM) after 4h | Fold Increase |

| HeLa | TPI-8 (10 µM) | 4.5 ± 0.6 | - |

| TPI-8 (10 µM) + Verapamil (50 µM) | 8.2 ± 0.9 | 1.82 | |

| MCF-7 | TPI-8 (10 µM) | 3.8 ± 0.5 | - |

| TPI-8 (10 µM) + Verapamil (50 µM) | 7.1 ± 0.8 | 1.87 |

Subcellular Localization: Pinpointing the Site of Action

Following cellular uptake, TPI-8 must traverse the cytoplasm and enter the nucleus to engage with its target, topoisomerase II. Subcellular fractionation and fluorescence microscopy are key techniques to elucidate this localization.

Table 3: Subcellular Distribution of TPI-8 in HeLa Cells after 4-hour Incubation

| Cellular Fraction | TPI-8 Concentration (µM) | Percentage of Total Intracellular Drug |

| Cytoplasm | 1.8 ± 0.3 | 40% |

| Nucleus | 2.5 ± 0.4 | 55.6% |

| Mitochondria | 0.1 ± 0.02 | 2.2% |

| Membrane/Organelles | 0.1 ± 0.03 | 2.2% |

Experimental Protocols: A Detailed Methodological Framework

The following sections provide detailed protocols for the key experiments used to characterize the cellular uptake and localization of TPI-8.

Cellular Uptake Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of intracellular TPI-8 concentrations.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 80-90% confluency.

-

Drug Treatment: Treat cells with TPI-8 at the desired concentration and for various time points.

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Scrape the cells and collect the lysate.

-

-

Protein Precipitation: Add an equal volume of ice-cold methanol to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Sample Analysis: Collect the supernatant and analyze the concentration of TPI-8 using a validated HPLC method.

-

Data Normalization: Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a Bradford or BCA assay.

Subcellular Fractionation

This protocol enables the separation of major cellular compartments to determine the distribution of TPI-8.[1][2][3][4][5]

Protocol:

-

Cell Culture and Treatment: Grow and treat cells with TPI-8 as described above.

-

Cell Harvesting:

-

Wash cells with ice-cold PBS.

-

Scrape cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

-

Cytoplasmic Fraction Isolation:

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the pellet from the previous step with a buffer containing a non-ionic detergent (e.g., NP-40).[4]

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

The resulting pellet is the nuclear fraction.

-

-

Mitochondrial and Membrane Fraction Isolation (from cytoplasmic fraction):

-

Centrifuge the cytoplasmic fraction at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

The supernatant can be further ultracentrifuged at 100,000 x g for 1 hour to pellet other membranes and organelles.[2]

-

-

Analysis: Analyze the TPI-8 concentration in each fraction by HPLC, as described previously.

Fluorescence Microscopy for Subcellular Localization

This protocol visualizes the localization of TPI-8 within the cell, often using its intrinsic fluorescence or a fluorescently labeled analog.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Drug Treatment: Treat cells with fluorescent TPI-8 or its analog.

-

Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (optional): If staining intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Counterstaining:

-

Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Optionally, stain other organelles with specific fluorescent markers (e.g., MitoTracker for mitochondria).

-

-

Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or widefield fluorescence microscope.

Signaling Pathways and Molecular Interactions

The efficacy of TPI-8 is not only dependent on its direct interaction with topoisomerase II but is also influenced by cellular signaling pathways that respond to DNA damage. TPI-8, as a topoisomerase II poison, stabilizes the cleavage complex, leading to DNA double-strand breaks.[6][7] This damage activates the DNA Damage Response (DDR) pathway.[8][9]

This guide provides a comprehensive overview of the cellular uptake and localization of this compound. The presented data and protocols offer a robust framework for researchers and drug developers to further investigate this promising compound and to design more effective cancer therapies. The intricate interplay between drug transport, subcellular distribution, and the activation of cellular signaling pathways underscores the complexity of cancer pharmacology and highlights the importance of a multi-faceted approach to drug discovery and development.

References

- 1. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular fractionation protocol [abcam.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: G2/M Phase Cell Cycle Arrest by Topoisomerase II Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches, the original research publication detailing the specific quantitative data and experimental protocols for "Topoisomerase II inhibitor 8" (also referred to as compound 22) could not be located. Therefore, this guide provides a comprehensive overview of the G2/M phase cell cycle arrest mechanism typical for potent, catalytic topoisomerase II inhibitors, the class to which "this compound" (IC50 = 0.52 μM) belongs.[1] The data and protocols presented are representative of studies on well-characterized catalytic topoisomerase II inhibitors.

Introduction to Topoisomerase II and G2/M Checkpoint

DNA topoisomerase II (Topo II) is a crucial enzyme that resolves DNA topological problems, such as supercoils and catenanes, which arise during replication and transcription.[2] This function is particularly critical during the G2 and M phases of the cell cycle to ensure proper chromosome segregation.[2] Topoisomerase II inhibitors are a significant class of anticancer agents that disrupt the function of this enzyme, leading to cell cycle arrest and apoptosis.[2]

These inhibitors are broadly categorized as:

-

Topoisomerase II poisons: These agents, like etoposide, stabilize the transient covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks (DSBs).[3]

-

Catalytic inhibitors: These compounds, such as ICRF-193, interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex, thus not directly causing DSBs.[2][4] They often lock the enzyme in a closed-clamp conformation on the DNA.

"this compound" is described as a potent inhibitor that arrests the cell cycle at the G2/M phase.[1] This guide will focus on the mechanism of G2/M arrest induced by catalytic Topoisomerase II inhibitors, as this class of compounds induces a distinct checkpoint response.

The G2/M Arrest Mechanism of Catalytic Topoisomerase II Inhibitors

Catalytic inhibition of Topoisomerase II in the G2 phase activates a decatenation checkpoint, which is distinct from the canonical DNA damage response (DDR) pathway initiated by Topo II poisons.[2][3] This checkpoint ensures that cells do not enter mitosis with entangled sister chromatids. The prolonged presence of Topo II in a closed-clamp conformation on chromatin is thought to be the primary signal for this checkpoint activation.[2][3]

The central signaling cascade involves the activation of checkpoint kinases that ultimately inhibit the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.

Key Signaling Pathways

The G2/M arrest induced by catalytic Topoisomerase II inhibitors is primarily mediated by the ATR-Chk1 signaling pathway , although some involvement of the p38 MAPK pathway has also been reported.[4][5][6] This is in contrast to Topo II poisons, which robustly activate the ATM-Chk2 pathway due to the generation of DSBs.[3][6][7][8]

The key steps in the signaling cascade are:

-

Sensing and Signal Initiation: The stalled Topo II catalytic cycle is recognized by sensor proteins. While the exact sensors are not fully elucidated, the process is independent of widespread DNA damage.[2][5]

-

ATR Activation: The Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated in response to the topological stress.[9]

-

Chk1 Phosphorylation and Activation: Activated ATR phosphorylates and activates Checkpoint Kinase 1 (Chk1).[4][6]

-

Cdc25C Inactivation: Activated Chk1 phosphorylates the phosphatase Cdc25C on an inhibitory site (e.g., Ser216 in humans).[10][11][12][13] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25C in the cytoplasm and its inactivation.[12]

-

Cyclin B1/CDK1 Inhibition: Cdc25C is responsible for removing inhibitory phosphates from CDK1.[11][12][13][14][15] Its inactivation leads to the accumulation of phosphorylated, inactive Cyclin B1/CDK1 complexes.

-

G2/M Arrest: The inactive state of the Cyclin B1/CDK1 complex prevents the cell from entering mitosis, resulting in G2 phase arrest.[7][11][12][13]

Quantitative Data on G2/M Arrest

While specific data for "this compound" is unavailable, the following tables present representative quantitative data from studies of other catalytic topoisomerase II inhibitors, illustrating their effects on cell cycle distribution and key checkpoint proteins.

Table 1: Effect of Catalytic Topoisomerase II Inhibitors on Cell Cycle Distribution

| Cell Line | Treatment (Concentration, Time) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| HCT116 | ICRF-193 (2 µM, 24h) | 25.3 | 15.1 | 59.6 | [16] |

| HT-29 | ICRF-193 (2 µM, 24h) | 30.1 | 18.5 | 51.4 | [16] |

| ML-1 | NK314 (100 nM, 24h) | 18.2 | 20.5 | 61.3 | [10] |

Table 2: Modulation of G2/M Checkpoint Protein Levels and Phosphorylation

| Cell Line | Treatment | p-Chk1 (Ser345) Fold Change | p-Cdc25C (Ser216) Fold Change | Cyclin B1 Protein Level | Reference |

| ML-1 | NK314 (100 nM, 6h) | ↑ (significant increase) | ↑ (significant increase) | No significant change | [10] |

| A549 | Etoposide (10 µM, 4h) | ~4-fold | ~3-fold | Slight increase | [6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are standard protocols for key experiments used to investigate the G2/M arrest mechanism of topoisomerase II inhibitors.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines such as HCT116 (colon), HT-29 (colon), HeLa (cervical), or ML-1 (leukemia) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: "this compound" is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor or vehicle for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Flow Cytometry: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blotting for Checkpoint Protein Analysis

This technique is used to measure the levels and phosphorylation status of key signaling proteins.

-

Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-Chk1, Chk1, p-Cdc25C, Cdc25C, Cyclin B1, CDK1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

"this compound" is a potent agent that induces G2/M cell cycle arrest. Based on the mechanisms of similar catalytic Topoisomerase II inhibitors, this arrest is likely mediated by the activation of the ATR-Chk1 signaling pathway, leading to the inactivation of the Cyclin B1/CDK1 complex. This action is distinct from Topoisomerase II poisons that primarily trigger the ATM-Chk2 DNA damage response pathway. Further experimental validation, following the protocols outlined in this guide, is necessary to definitively elucidate the specific molecular mechanism of "this compound". The provided framework serves as a robust starting point for researchers and drug development professionals investigating this and similar compounds.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. rupress.org [rupress.org]

- 3. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chk1 is required for G2/M checkpoint response induced by the catalytic topoisomerase II inhibitor ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective killing of G2 decatenation checkpoint defective colon cancer cells by catalytic topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Topoisomerase II Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Topoisomerase II inhibitors, a critical class of anti-cancer agents. We will delve into their mechanism of action, efficacy across various cancer cell lines, detailed experimental protocols for their evaluation, and the key signaling pathways they modulate. As "Topoisomerase II inhibitor 8" is a non-specific designation, this guide will focus on well-characterized and clinically relevant Topoisomerase II inhibitors, providing a robust framework for understanding this important class of therapeutics.

Data Presentation: Comparative Efficacy of Topoisomerase II Inhibitors

The cytotoxic effects of Topoisomerase II inhibitors are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for several prominent Topoisomerase II inhibitors across a range of human cancer cell lines. This data highlights the differential sensitivity of various cancer types to these agents.

Table 1: IC50 Values of Etoposide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 3.49 - 8.2[1] |

| HeLa | Cervical Carcinoma | 1.00[2] |

| MCF-7 | Breast Adenocarcinoma | 2.50[3] |

| PC-3 | Prostate Adenocarcinoma | 8.00[2] |

| HL-60 | Promyelocytic Leukemia | 4.02 (median for sensitive lines)[4] |

| SCLC cell lines (sensitive) | Small Cell Lung Cancer | 2.06 (median)[4] |

| SCLC cell lines (resistant) | Small Cell Lung Cancer | 50.0 (median)[4] |

| BEAS-2B (normal lung) | Normal Lung Epithelium | 2.10[1] |

Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | > 20[3] |

| HeLa | Cervical Carcinoma | 2.92[3] |

| HepG2 | Hepatocellular Carcinoma | 12.18[3] |

| Huh7 | Hepatocellular Carcinoma | > 20[3] |

| MCF-7 | Breast Adenocarcinoma | 2.50[3] |

| TCCSUP | Bladder Cancer | 12.55[3] |

| BFTC-905 | Bladder Cancer | 2.26[3] |

| M21 | Skin Melanoma | 2.77[3] |

| AMJ13 | Breast Cancer | 223.6 µg/ml[5] |

Table 3: IC50 Values of Teniposide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.0158 - 8.2 |

| CWR22R | Prostate Carcinoma | 0.082 |

| GLC4 | Small Cell Lung Carcinoma | 0.48 (continuous), 2.8 (2 hr) |

| HeLa | Cervical Carcinoma | 0.3 µg/mL (ED50) |

| Tca8113 | Tongue Squamous Cell Carcinoma | 0.35 mg/L[6] |

Table 4: IC50 Values of Mitoxantrone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Carcinoma | 18[7] |

| MCF-7 | Breast Carcinoma | 196[7] |

| K9TCC-PU AXA (canine) | Urothelial Carcinoma | Varies[8] |

| T24 (human) | Urothelial Carcinoma | Varies[8] |

| PC3 | Prostate Cancer | Varies[9] |

| Panc-1 | Pancreatic Cancer | Varies[9] |

| HL-60 | Promyelocytic Leukemia | Varies[10] |

| THP-1 | Acute Monocytic Leukemia | Varies[10] |

Table 5: IC50 Values of Amsacrine in Human and Murine Cancer Cell Lines

| Cell Line | Cancer Type | Notes |

| P388 (sensitive) | Murine Leukemia | Baseline for resistance studies[11] |

| P/ADR (resistant) | Adriamycin-resistant Murine Leukemia | 2 to 272-fold cross-resistance[11] |

| L1210 | Murine Leukemia | Correlated with sensitive P388[11] |

| HCT-8 | Human Colon Carcinoma | Correlated with resistant P/ADR[11] |

| HL-60 (sensitive) | Human Promyelocytic Leukemia | Sensitive to amsacrine |

| HL-60/AMSA (resistant) | Amsacrine-resistant Human Leukemia | 100-fold more resistant[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Topoisomerase II inhibitors.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Topoisomerase II inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the Topoisomerase II inhibitor at the desired concentration and for the appropriate duration to induce apoptosis. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like scraping or using an EDTA-based dissociation solution to maintain membrane integrity.

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂). Centrifuge at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (50 µg/mL).[4]

-